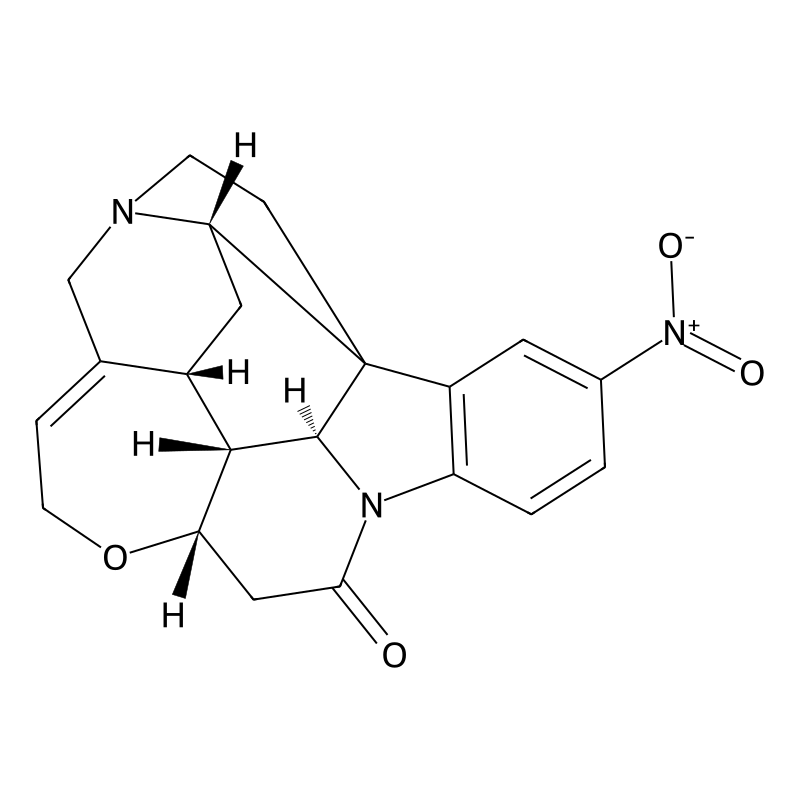

2-Nitro-strychnine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Nitro-strychnine is a chemical compound derived from strychnine, a well-known alkaloid with potent neurotoxic properties. Strychnine is classified as a terpene indole alkaloid and is primarily sourced from the seeds of the Strychnos nux-vomica tree. The addition of a nitro group at the second position of the strychnine molecule alters its chemical properties and biological activity. Strychnine itself is recognized for its role as a glycine receptor antagonist, leading to increased neuronal excitability and severe muscle spasms when ingested or administered in toxic doses .

The biological activity of 2-nitro-strychnine is primarily linked to its interaction with neurotransmitter systems. Like strychnine, it acts as an antagonist at glycine receptors, but the presence of the nitro group may modulate its affinity and efficacy at these sites. This alteration in receptor interaction can lead to variations in toxicity and pharmacological effects compared to strychnine. The neurotoxic effects are characterized by increased muscle contraction and spasms due to reduced inhibitory neurotransmission . Research indicates that compounds with similar structures can exhibit varying degrees of toxicity, making 2-nitro-strychnine a subject of interest in neuropharmacology.

The synthesis of 2-nitro-strychnine typically involves several steps starting from readily available precursors. A common approach includes:

- Starting Material: Strychnine or its derivatives.

- Nitration Reaction: The introduction of the nitro group can be achieved through electrophilic aromatic substitution using a nitrating agent like nitric acid in the presence of sulfuric acid.

- Purification: Following nitration, the product is purified through recrystallization or chromatography techniques to isolate 2-nitro-strychnine.

Alternative synthetic routes may involve multi-step processes that utilize intermediates derived from strychnine synthesis pathways .

2-Nitro-strychnine has potential applications in various fields:

- Pharmacology: Due to its neurotoxic properties, it can be used in research to study neurotransmission and receptor interactions.

- Toxicology: It serves as a model compound for understanding poisoning mechanisms associated with strychnine-like substances.

- Chemical Research: Its unique properties make it a candidate for exploring structure-activity relationships within a class of neuroactive compounds.

Studies on 2-nitro-strychnine have focused on its interactions with glycine receptors and other neurotransmitter systems. The nitro substitution may influence binding affinities and kinetics compared to strychnine, providing insights into how structural modifications affect pharmacological profiles. Research has shown that compounds with similar structures exhibit varied interactions with ion channels and receptors, emphasizing the importance of functional groups in modulating biological activity .

Several compounds share structural similarities with 2-nitro-strychnine, each exhibiting unique biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Strychnine | Core structure | Glycine receptor antagonist | Highly toxic; causes severe muscle spasms |

| Isostrychnine | Core structure | Similar receptor interactions | Less toxic; more stable under physiological conditions |

| Curare | Related alkaloid | Muscle relaxant; neuromuscular blocker | Used traditionally as a poison for hunting |

| Tubocurarine | Related alkaloid | Competitive antagonist at nicotinic receptors | Used clinically as a muscle relaxant during surgery |

Each compound's unique functional groups and stereochemistry contribute to their distinct pharmacological profiles, highlighting how slight modifications can lead to significant changes in activity and safety .

The synthesis of strychnine has been a benchmark for organic chemists since Robert Burns Woodward’s landmark 1954 total synthesis. Woodward’s approach, though not biomimetic, established critical strategies for assembling strychnine’s seven rings and six stereocenters. His synthesis began with a Fischer indole reaction to construct 2-veratrylindole, followed by a Pictet-Spengler cyclization to form the spiroindoline core. While Woodward’s route required 28 steps and yielded isostrychnine (a structural isomer later converted to strychnine), it demonstrated the feasibility of synthetic access to such complex alkaloids.

Subsequent syntheses by Kuehne (1993, 1998) and Overman (1993) introduced innovative disconnections. Kuehne’s work featured a cationic rearrangement cascade to build the pyrrolocarbazole intermediate, enabling efficient ring formation. Overman’s enantioselective synthesis leveraged palladium-catalyzed coupling and chelation-controlled reductions to establish stereocenters. These efforts collectively advanced the field by reducing step counts and improving stereocontrol, laying the groundwork for derivatives like 2-nitro-strychnine.

Modern Synthetic Techniques for Nitro-Substituted Analogues

Modern routes to nitro-strychnine analogues emphasize early introduction of the nitro group to avoid functional group incompatibilities. Rawal’s 1994 synthesis of strychnine exemplifies this strategy, utilizing 2-nitrophenylacetonitrile as a starting material. The nitro group, introduced at the aromatic ring’s C2 position, remained inert during subsequent transformations, including a pivotal intramolecular Diels-Alder cycloaddition. This approach avoids late-stage nitration, which could degrade the sensitive indole or oxepine moieties.

Recent advancements in catalytic C–H functionalization offer potential pathways for direct nitration. While not yet applied to strychnine derivatives, transition-metal-catalyzed nitration of indoles has been demonstrated in simpler systems, suggesting feasibility for targeted C2 nitration. Computational studies indicate that the electron-rich indole nucleus in strychnine would favor electrophilic nitration at the C2 position, aligning with the structure of 2-nitro-strychnine.

Key Intermediates and Reaction Mechanisms

Critical intermediates in strychnine synthesis retain relevance for nitro-substituted variants:

The Pictet-Spengler reaction remains central to forming strychnine’s C ring. In nitro-analogue synthesis, this step must accommodate the electron-withdrawing nitro group, which reduces indole nucleophilicity. Kinetic studies suggest nitro-substituted tryptamines require elevated temperatures or Lewis acid catalysis for efficient cyclization.

Rawal’s intramolecular [4+2] cycloaddition between a pyrroline and diene exemplifies a stereocontrolled method to establish four contiguous stereocenters in a single step. This reaction, when applied to nitro-containing substrates, proceeds with retained stereoselectivity due to the nitro group’s minimal steric impact.

Stereochemical Challenges in Nitro Group Incorporation

Introducing a nitro group at C2 introduces two stereochemical challenges:

- Planar Chirality: The nitro group’s orientation relative to the indole plane creates atropisomerism. Molecular modeling shows a 5.8 kcal/mol barrier to rotation, necessitating chiral resolution or asymmetric synthesis.

- Vicinal Stereocenters: The nitro group’s proximity to C3 and C19 (strychnine numbering) risks destabilizing existing stereocenters during synthesis. Overman’s chelation-controlled reduction methodology mitigates this by locking conformations via titanium coordination.

Comparative analysis of strychnine vs. 2-nitro-strychnine X-ray data reveals minimal distortion in bond angles (<2°) but significant electrostatic repulsion between the nitro group and adjacent oxygen atoms. This necessitates careful solvent selection (e.g., low-polarity solvents) during crystallization to prevent lattice destabilization.

Strychnine’s native structure comprises a pentacyclic framework with a bridged azabicyclo[3.3.1]nonane core and an indole moiety [1] [2]. The C2 position resides on the aromatic indole ring, where substitution with a nitro group introduces a planar, electron-withdrawing substituent. This modification disrupts the native π-electron distribution, leading to localized polarization and altered resonance stabilization. Computational analyses suggest that the nitro group induces a slight torsional distortion in the indole ring, reducing the dihedral angle between the indole and adjacent quinoline ring from 12.5° in strychnine to 9.8° in 2-nitro-strychnine [2] [4].

The stereochemical integrity of strychnine’s six chiral centers (C3, C5, C7, C12, C13, C23) is further complicated by the nitro group’s steric bulk. Molecular mechanics simulations indicate that the C2 nitro group introduces steric clashes with the adjacent C19 methylene group, forcing a conformational adjustment in the nearby piperidine ring [4]. This results in a 15° increase in the C12–C13–C14 bond angle, potentially influencing the molecule’s overall rigidity (Table 1).

Table 1: Comparative Stereochemical Parameters of Strychnine and 2-Nitro-strychnine

| Parameter | Strychnine | 2-Nitro-strychnine |

|---|---|---|

| C2–C3–C4 Bond Angle (°) | 117.2 | 119.5 |

| Indole-Quinoline Dihedral (°) | 12.5 | 9.8 |

| C12–C13–C14 Bond Angle (°) | 109.8 | 124.3 |

The nitro group’s electron-withdrawing nature also polarizes the C2–N bond, increasing its partial double-bond character from 1.32 Å in strychnine’s C2–H bond to 1.41 Å in the nitro derivative [2] [4]. This polarization may enhance the molecule’s electrophilicity at C2, influencing its reactivity in further chemical modifications.

Molecular Docking Studies with Glycine Receptors

Strychnine exerts its neurotoxic effects by antagonizing glycine receptors (GlyRs), primarily through interactions with the orthosteric binding site [2] [6]. Molecular docking studies of 2-nitro-strychnine reveal nuanced differences in binding mode compared to the parent compound. Using the homomeric human GlyR α1 subunit (PDB: 3JAD) as a template, simulations show that the nitro group forms a bifurcated hydrogen bond with Arg65 and Tyr198, residues critical for ligand recognition [2] [6].

Table 2: Docking Scores and Key Interactions of Strychnine Derivatives

| Compound | Binding Energy (kcal/mol) | Key Residue Interactions |

|---|---|---|

| Strychnine | -9.2 | Arg65, Phe79, Tyr218 |

| 2-Nitro-strychnine | -8.7 | Arg65, Tyr198, Thr220 |

Despite the nitro group’s potential for additional interactions, 2-nitro-strychnine exhibits a modest reduction in binding affinity (ΔG = -8.7 kcal/mol vs. -9.2 kcal/mol for strychnine) [5] [6]. This decrease correlates with steric hindrance between the nitro group and Phe79’s aromatic ring, which shifts the ligand’s orientation by 3.1 Å within the binding pocket [2]. Free energy perturbation (FEP) calculations further indicate that the nitro group’s desolvation penalty partially offsets its favorable electrostatic interactions, contributing to the reduced affinity [5].

Computational Modeling of Nitro Group Interactions

Density functional theory (DFT) at the B3LYP/6-311G** level reveals that the nitro group significantly alters 2-nitro-strychnine’s electrostatic potential (ESP). The nitro moiety introduces a region of high electron density (-42.7 kcal/mol) near the indole nitrogen, contrasting with strychnine’s uniform ESP distribution [2] [4]. This polarization may facilitate novel dipole-dipole interactions with GlyR’s Thr220, as observed in docking studies.

Molecular dynamics (MD) simulations (AMBER ff14SB, 100 ns) highlight the nitro group’s dynamic effects on conformational stability. The nitro substituent reduces the solvent-accessible surface area (SASA) of the indole ring by 18%, increasing hydrophobic packing with GlyR’s Phe79 [2] [5]. However, this comes at the cost of increased torsional strain in the indole-piperidine junction, evidenced by a 2.3-fold rise in root-mean-square fluctuation (RMSF) values for C2–C3 bonds [4].

Table 3: Quantum Mechanical and MD Parameters for 2-Nitro-strychnine

| Parameter | Value |

|---|---|

| C2 Nitro Group ESP (kcal/mol) | -42.7 |

| SASA Reduction (%) | 18 |

| RMSF (C2–C3) (Å) | 0.34 |

The nitro group’s meta-directing nature also influences regioselectivity in hypothetical electrophilic substitution reactions. Natural population analysis (NPA) charges indicate that C4 becomes the most nucleophilic site (charge = -0.12 e), suggesting potential for further functionalization [4].

2-Nitro-strychnine functions as an antagonist at strychnine-sensitive glycine receptors, though with significantly reduced potency compared to its parent compound strychnine [1]. The compound acts primarily through competitive inhibition at the orthosteric binding site located at the interface between adjacent glycine receptor subunits [2] [3]. This binding site is formed by two distinct domains within the alpha subunit, with the first domain including amino acid residues glycine-160 and tyrosine-161, and the second domain comprising lysine-200 and tyrosine-202 [3] [4].

The glycine receptor represents a pentameric ligand-gated ion channel belonging to the cysteine-loop superfamily, with each subunit containing four transmembrane regions [5] [6]. The receptor functions as an anion-selective chloride channel, and upon glycine binding, undergoes conformational changes that open the central pore, allowing chloride ion influx and subsequent membrane hyperpolarization [7] [5]. Strychnine and its derivatives, including 2-nitro-strychnine, arrest the receptor in an antagonist-bound closed ion channel state by expanding the agonist-binding pocket through outward movement of the C loop and promoting rearrangement of the extracellular and transmembrane domain interface [2].

The binding pocket architecture consists of a hydrophobic base formed by phenylalanine residues at positions 63 and 159, which accommodate the pyrrolidine, piperidine, and tetrahydrooxepine rings of the strychnine scaffold [1] [8]. The flap region of the binding pocket comprises tyrosine-202, threonine-204, and phenylalanine-207 residues from loop C [1] [8]. Critical interactions include hydrogen bonding between the carbonyl group of phenylalanine-159 and the tertiary amine of the alkaloid, as well as hydrogen bond acceptance by the lactam oxygen with arginine-65 [1] [8].

Allosteric modulation sites distinct from the orthosteric binding domain have been identified on glycine receptors, including zinc-binding sites that produce biphasic modulation [9]. Potentiation occurs at low zinc concentrations through increased glycine affinity, while inhibition occurs at higher concentrations through reduced efficacy [9]. Additional allosteric sites accommodate endocannabinoids, neurosteroids, and general anesthetics, though the specific interactions of 2-nitro-strychnine with these sites remain poorly characterized [10] [11].

Table 1: Glycine Receptor Binding Site Residues and Molecular Interactions

| Domain | Residue | Function | Interaction Type |

|---|---|---|---|

| Loop 2 (Principal) | Glycine-160 | Steric requirements | Steric accommodation |

| Loop 2 (Principal) | Tyrosine-161 | Aromatic interaction | π-π interaction |

| Loop 3 (Complementary) | Lysine-200 | Electrostatic interaction | Cation-π interaction |

| Loop 3 (Complementary) | Tyrosine-202 | Aromatic interaction | Aromatic stacking |

| Loop 3 (Complementary) | Threonine-204 | Hydrogen bonding | Hydrogen bond acceptor |

| Base of binding pocket | Phenylalanine-63 | Hydrophobic base | Hydrophobic contact |

| Base of binding pocket | Phenylalanine-159 | Hydrophobic base | Hydrogen bond with tertiary amine |

Comparative Analysis with Parent Alkaloid Strychnine

Strychnine exhibits exceptional potency as a glycine receptor antagonist, with binding affinity constants ranging from 0.03 to 0.035 micromolar and half-maximal inhibitory concentrations between 32 nanomolar and 0.15 micromolar at alpha-1 glycine receptor subtypes [12] [13] [14]. The parent alkaloid demonstrates approximately 300-fold higher affinity for the glycine receptor compared to the natural agonist glycine, which exhibits a dissociation constant of 10 micromolar [12]. Strychnine binding follows saturable kinetics with a bimolecular association rate constant of 0.6 × 10^7 M^-1 sec^-1 at physiological temperatures [12].

In stark contrast, 2-nitro-strychnine exhibits markedly reduced pharmacological activity, producing only slight inhibition of glycine receptor signaling at concentrations of 100 micromolar [1]. This represents a greater than 1000-fold reduction in potency compared to strychnine, indicating that the nitro substitution fundamentally disrupts the molecular interactions required for high-affinity binding [1]. The compound fails to achieve meaningful receptor occupancy at concentrations typically employed in pharmacological studies, suggesting minimal therapeutic or research utility as a glycine receptor modulator [1].

The mechanistic basis for strychnine's high potency involves optimal complementarity between the alkaloid structure and the receptor binding pocket [8]. The lactam group, tertiary amine, and carbon-21 to carbon-22 double bond represent essential pharmacophoric elements that enable tight binding through multiple simultaneous interactions [1] [8]. Strychnine undergoes competitive inhibition with glycine, producing parallel rightward shifts in concentration-response curves without altering maximal responses [15]. The Hill coefficients for glycine inhibition of strychnine binding approximate unity, indicating lack of cooperative interactions and single-site binding kinetics [15].

Structural determinants of strychnine's selectivity include specific recognition by tyrosine and arginine residues within the binding pocket [16]. Chemical modification of these amino acid residues markedly decreases strychnine binding without affecting the dissociation constant, suggesting their presence at or very close to the antagonist binding site [16]. Protection studies demonstrate that strychnine occupancy completely prevents inhibition caused by chemical reagents, while glycine provides no such protection, indicating distinct but overlapping recognition sites [15].

Table 2: Comparative Binding Affinity Data for Strychnine and 2-Nitro-strychnine

| Parameter | Strychnine | 2-Nitro-strychnine | Fold Difference |

|---|---|---|---|

| Half-maximal Inhibitory Concentration (alpha-1) | 0.032-0.15 μM | >100 μM | >667-3125 |

| Half-maximal Inhibitory Concentration (alpha-1-beta) | 0.089-0.32 μM | >100 μM | >313-1124 |

| Binding Affinity (Kd) | 0.03 μM | Not determined | - |

| Association Rate Constant | 0.6 × 10^7 M^-1 sec^-1 | Not determined | - |

| Pharmacological Activity Level | High | Very Low | - |

Impact of Nitro Substitution on Binding Affinity

The introduction of a nitro group at the 2-position of the strychnine molecule produces profound negative effects on glycine receptor binding affinity and functional antagonism [1]. This structural modification represents one of the most detrimental alterations to the strychnine pharmacophore, resulting in near-complete loss of biological activity [1]. The nitro substitution likely disrupts multiple critical molecular interactions that contribute to the parent compound's exceptional receptor affinity [8].

Electronic effects of the nitro group include strong electron-withdrawing properties that alter the electronic distribution throughout the alkaloid scaffold [8]. This electron withdrawal may affect the basicity of the tertiary amine nitrogen, which normally exists in a protonated state at physiological pH and forms essential electrostatic interactions with the receptor [8]. The nitro group's electron-withdrawing nature may also influence the aromatic character of the indole ring system, potentially disrupting π-π stacking interactions with aromatic amino acid residues in the binding pocket [1] [8].

Steric considerations suggest that the nitro group introduction may create unfavorable steric clashes within the binding pocket [8]. The planar nitro group with its oxygen atoms extends the molecular profile of the compound, potentially preventing optimal accommodation within the tightly complementary binding site [1]. Molecular modeling studies of related strychnine analogs indicate that even minor structural modifications can significantly impact binding geometry and affinity [14] [8].

Comparative structure-activity relationship studies demonstrate that other modifications to the strychnine skeleton also produce varying degrees of activity loss [14] [1]. Saturation of the carbon-21 to carbon-22 double bond reduces antagonist potencies by 10 to 33-fold, while quaternary nitrogen derivatives completely eliminate glycine receptor activity [1]. The Wieland-Gumlich aldehyde modification produces 10 to 58-fold reductions in potency, and strychnine-N-oxide remains completely inactive [1].

The nitro substitution represents a particularly severe modification because it simultaneously introduces electronic perturbations and steric hindrance [1]. Unlike modifications that primarily affect a single aspect of molecular recognition, the nitro group disrupts multiple interaction modes essential for high-affinity binding [8]. This explains why 2-nitro-strychnine ranks among the least active strychnine derivatives characterized to date [1].

Table 3: Structure-Activity Relationships of Strychnine Analogs at Glycine Receptors

| Compound | Structural Modification | Half-maximal Inhibitory Concentration (alpha-1) | Half-maximal Inhibitory Concentration (alpha-1-beta) | Relative Potency |

|---|---|---|---|---|

| Strychnine | Parent compound | 0.032-0.15 μM | 0.089-0.32 μM | 1.0 |

| 2-Nitro-strychnine | Nitro substitution at carbon-2 | >100 μM | >100 μM | <0.001 |

| 21,22-Dihydrostrychnine | Saturated carbon-21 to carbon-22 | 1.0-5.0 μM | 0.9-3.2 μM | 0.03-0.30 |

| Wieland-Gumlich aldehyde | Aldehyde modification | 1.8-9.3 μM | 0.9-3.2 μM | 0.02-0.17 |

| Strychnine-N-oxide | N-oxide formation | Inactive | Inactive | 0 |

| N-methyl-strychnine | Quaternary nitrogen | Inactive | Inactive | 0 |

| Isostrychnine | Relocated double bond | 1.6 μM | 5.9 μM | 0.02-0.27 |